molecular formula C9H16N2 B3029633 4-Hexyl-1H-pyrazole CAS No. 73123-47-4

4-Hexyl-1H-pyrazole

Cat. No. B3029633
CAS RN: 73123-47-4
M. Wt: 152.24
InChI Key: RRESKZSKNBZJEF-UHFFFAOYSA-N
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Description

4-Hexyl-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at adjacent positions. Pyrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and as ligands in coordination chemistry due to their unique structural and electronic properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, a general two-step method for the synthesis of 4-(alkyl)pyrazoles has been developed, which includes the reaction of organyl diethylacetals with the Vilsmeier reagent followed by a reaction with hydrazine monohydrogenchloride to yield the desired pyrazoles . Another route involves the preparation of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles from 2-alkyn-1-ones, followed by dehydration and iodination to provide 1-acyl-4-iodo-1H-pyrazoles . Additionally, the Claisen condensation of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate, has been used to prepare some new 3,5-diaryl-1H-pyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of a novel pyrazole derivative was confirmed using single-crystal X-ray diffraction studies, which revealed intermolecular hydrogen bonds and π-π stacking interactions stabilizing the structure . Similarly, the X-ray structure of 3(5)-(4-tert-butylphenyl)-5(3)-(4-methoxyphenyl)-1H-pyrazole showed the existence of tautomers and intermolecular hydrogen bonds forming cyclic dimers .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive sites in their structure. The dehydration/iodination reaction of dihydropyrazoles to form 1-acyl-4-iodo-1H-pyrazoles is an example of a chemical transformation that these compounds can undergo . The reactivity of pyrazoles with transition metals is also noteworthy, as demonstrated by the synthesis of rhodium complexes with pyrazole ligands, which can exhibit dynamic processes and configurational isomerism .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the solubility of 4-(phenyl)pyrazole in common organic solvents was found to be markedly lower compared to other derivatives, which can be attributed to the extensive intermolecular interactions in the solid state . The electronic properties, such as HOMO/LUMO energies and molecular electrostatic potential, can be investigated using density functional theory (DFT) calculations, providing insights into the reactivity and stability of these compounds .

Scientific Research Applications

Pyrazoles as Key Scaffolds in Therapeutics

Pyrazoles, including variants like 4-Hexyl-1H-pyrazole, are recognized for their extensive role in therapeutic research. Pyrazoles and their derivatives, such as 4,5-dihydro-1H-pyrazoles, are pivotal in developing drugs with diverse activities. These compounds, due to their broad spectrum of activities, have spurred research into modifying the pyrazole ring structure, leading to new derivatives with varied biological activities. This underscores the importance of pyrazoles in medicinal chemistry and drug development (J. Alex & Raj Kumar, 2014).

Role in Antioxidant and Anti-Inflammatory Activities

Studies have shown that derivatives of pyrazoles, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, exhibit significant antioxidant and anti-inflammatory activities. These properties are crucial for therapeutic applications, particularly in addressing conditions related to oxidative stress and inflammation. This highlights the potential of pyrazole derivatives in treating various diseases where inflammation and oxidative damage are key factors (Bono Naga Sudha et al., 2021).

Applications in Heterocyclic Chemistry

Pyrazole and its derivatives are strategic in modern medicine and pharmacy due to their chemical versatility and significant pharmacological potential. The ability to chemically modify pyrazoles and to combine them with other heterocycles increases the potential for interaction with various biological targets. This versatility makes pyrazoles a valuable resource in the design and development of new pharmaceuticals (S. Fedotov et al., 2022).

Exploration in Bioactive Pyrazoles

Pyrazole derivatives have been investigated for their roles in various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. This has led to the synthesis of pyrazole-based structures by researchers, aiming to explore their potential in treating a range of conditions. The bioactivity of these derivatives is important for the rational design of new small molecule drugs (Ş. Küçükgüzel & Sevil Şenkardeş, 2015).

Selective Dopamine Receptor Interaction

Pyrazole derivatives have been shown to selectively interact with dopamine receptors. This selective interaction is important for understanding the molecular basis of neurotransmitter function and for developing targeted therapies in neurological and psychiatric disorders. This research illustrates the potential of pyrazoles in neuroscience and psychopharmacology (M. I. Rodríguez-Franco et al., 1999).

Antifungal Applications

Pyrazole-4-formylhydrazide derivatives with a diphenyl ether fragment have shown promising results as antifungal agents, targeting succinate dehydrogenase. This indicates the potential of pyrazole derivatives in developing effective antifungal treatments, which is particularly relevant in agricultural and clinical settings where fungal infections pose significant challenges (Xiaobin Wang et al., 2020).

Safety And Hazards

4-Hexyl-1H-pyrazole is considered hazardous. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

Pyrazole-containing compounds, including 4-Hexyl-1H-pyrazole, represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

4-hexyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-2-3-4-5-6-9-7-10-11-8-9/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRESKZSKNBZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20658522
Record name 4-Hexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexyl-1H-pyrazole

CAS RN

73123-47-4
Record name 4-Hexyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20658522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Kessinger, R Langlois, J Roof… - The Journal of …, 2018 - ACS Publications
… The resulting reaction mixture from the reaction of 4-hexyl-1H-pyrazole with KBH 4 was dissolved in 30 mL of hexanes and centrifuged (10 000 rpm, 3×). The supernatant was collected, …
Number of citations: 7 pubs.acs.org
MS Praceka, S Megantara… - Journal of …, 2020 - download.garuda.kemdikbud.go.id
People in the village of Mak Kemas, Malaysia use the katuk leaves (Sauropus androgynus) to prevent anti-alopecia. It was thought that katuk leaves have secondary metabolites which …
Number of citations: 6 download.garuda.kemdikbud.go.id

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